Amitriptyline-d3 Chlorhydrate

Vue d'ensemble

Description

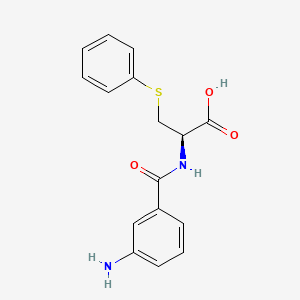

Amitriptyline-d3 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for analytical forensic applications.

Amitriptyline-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for research and forensic applications.

A new internal standard suitable for a wide variety of uses in LCMS or GCMS applications from forensic or clinical toxicology analysis to urine drug testing and isotope dilution methods. Amitriptyline, marketed as the brand drug Elavil, Tryptizol, or Laroxyl, is a tricyclic antidepressant used in the treatment of major depression, clinical/endogenous depression and involutional melancholia.

Applications De Recherche Scientifique

Expériences de biodisponibilité et de solubilité

La solubilité et la biodisponibilité de l’amitriptyline peuvent être affectées par son interaction avec d’autres composés. L’Amitriptyline-d3 chlorhydrate est utilisé dans des expériences pour étudier ces interactions, comme son comportement en présence de tensioactifs, ce qui peut contribuer au développement de meilleures formulations médicamenteuses .

Contrôle de la qualité et tests de médicaments

Dans les laboratoires de contrôle de la qualité, l’this compound est utilisé comme étalon de référence pour garantir la pureté, la puissance et la cohérence des lots d’amitriptyline. Il est également utilisé dans le développement de nouvelles méthodes analytiques pour les tests de médicaments .

Mécanisme D'action

Target of Action

Amitriptyline-d3 Hydrochloride, a deuterium-labeled version of Amitriptyline Hydrochloride, primarily targets the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET) . It inhibits these transporters, leading to an increase in the synaptic concentration of serotonin and noradrenaline . Additionally, it interacts with the dopamine reuptake transporter (DAT) and various receptors, including serotonin 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 6, and 5-HT 7, noradrenaline α 1, histamine H 1, acetylcholine muscarinic receptors, and opiate σ 1 receptors .

Mode of Action

Amitriptyline-d3 Hydrochloride exerts its function by blocking the reuptake of serotonin and noradrenaline, leading to an elevation of extracellular biogenic amine levels . This blockade results in an increased concentration of these neurotransmitters in the brain, which can subsequently enhance mood .

Biochemical Pathways

The primary biochemical pathway affected by Amitriptyline-d3 Hydrochloride is the reuptake of serotonin and noradrenaline. By inhibiting the reuptake of these neurotransmitters, Amitriptyline-d3 Hydrochloride increases their concentration in the synaptic cleft, enhancing neurotransmission . This action can lead to downstream effects such as mood enhancement, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

Amitriptyline-d3 Hydrochloride is absorbed from the gastrointestinal tract, with highly varying peak plasma concentrations occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of Amitriptyline is excreted in the urine as inactive metabolites; small amounts are excreted in the bile .

Result of Action

The molecular and cellular effects of Amitriptyline-d3 Hydrochloride’s action primarily involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of serotonin and noradrenaline, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to mood enhancement . Additionally, Amitriptyline-d3 Hydrochloride has been found to interfere with autophagy-mediated clearance of protein aggregates, which could have implications for neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of Amitriptyline-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach, and its metabolism can be influenced by the individual’s liver function . Furthermore, the drug’s action can be modulated by the presence of other medications, potentially leading to drug-drug interactions . Therefore, the patient’s overall health status, diet, and medication regimen can all play a role in the drug’s action and efficacy .

Analyse Biochimique

Biochemical Properties

Amitriptyline-d3 Hydrochloride is an inhibitor of the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET), with Ki values of 3.45 nM and 13.3 nM for human SERT and NET, respectively . This suggests that Amitriptyline-d3 Hydrochloride interacts with these enzymes, inhibiting their function and thereby increasing the concentration of serotonin and noradrenaline in the synaptic cleft .

Cellular Effects

Amitriptyline-d3 Hydrochloride has been shown to have various effects on cells. It is known to influence cell function by impacting cell signaling pathways and gene expression . For instance, it has been reported to cause ECG changes and quinidine-like effects on the heart . It may inhibit ion channels necessary for cardiac repolarization in the upper micromolar range of therapeutic plasma concentrations .

Molecular Mechanism

The primary mechanism of action of Amitriptyline-d3 Hydrochloride involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin . By blocking the reuptake of these neurotransmitters, Amitriptyline-d3 Hydrochloride increases their concentration at the synaptic clefts of the brain . This results in an enhancement of neurotransmission, which is believed to be responsible for its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of Amitriptyline-d3 Hydrochloride can change over time in laboratory settings. For instance, it has been reported that higher doses of Amitriptyline may lead to undesirable clinical conditions such as cardiac arrhythmia, anxiety, tachycardia, convulsion, and hyperglycemia . Therefore, accurate analytical methods for the quantification of Amitriptyline are crucial .

Dosage Effects in Animal Models

In animal models, the effects of Amitriptyline-d3 Hydrochloride can vary with different dosages. For instance, it has been reported that higher doses of Amitriptyline caused an increase in nociceptive behavior in the formalin and capsaicin nociceptive tests, suggesting a potentiating effect .

Metabolic Pathways

Amitriptyline-d3 Hydrochloride is metabolized primarily in the liver and is excreted both in feces and urine . The primary active metabolite of Amitriptyline is nortriptyline, which is produced by the demethylation of Amitriptyline in the liver by the CYP450 1A2 enzyme .

Transport and Distribution

Amitriptyline-d3 Hydrochloride is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . Nearly all (95%) of the available Amitriptyline is protein-bound .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the synaptic clefts in the brain where it exerts its effects by inhibiting the reuptake of neurotransmitters .

Propriétés

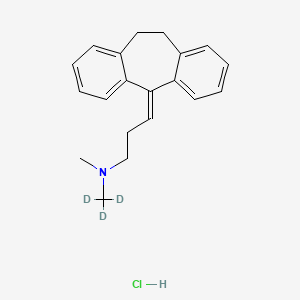

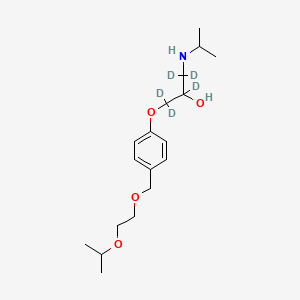

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675608 | |

| Record name | Amitriptyline-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-00-1 | |

| Record name | Amitriptyline-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d3 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

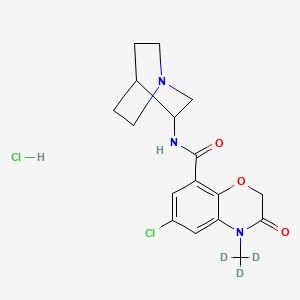

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)